molecular formula C14H11ClO2 B1271414 2-[3-(3-chlorophenyl)phenyl]acetic Acid CAS No. 669713-83-1

2-[3-(3-chlorophenyl)phenyl]acetic Acid

Cat. No. B1271414
CAS RN: 669713-83-1
M. Wt: 246.69 g/mol
InChI Key: YFDAOVVUFQOVHY-UHFFFAOYSA-N
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Description

The compound 2-[3-(3-chlorophenyl)phenyl]acetic acid is a chlorinated aromatic acetic acid derivative. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with similar structures have been studied. These compounds typically exhibit interesting chemical and physical properties due to the presence of halogen atoms and their interactions with aromatic systems.

Synthesis Analysis

The synthesis of chlorinated aromatic compounds often involves condensation reactions or substitution reactions. For instance, the synthesis of 2-(2-Chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline involves a condensation reaction between 1,2-phenylenediamine and a chlorinated benzil in boiling acetic acid . Similarly, the carbonylation reaction of dichlorobiphenyl leads to the formation of 2-chloro-3-phenylbenzoic acid, indicating a substitution reaction where a chlorine atom is replaced . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of chlorinated aromatic compounds is often characterized by X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of 2-chloro-3-phenylbenzoic acid was revealed by single crystal XRD, showing the influence of steric interactions and weak interactions involving the carbonyl oxygen atom and the chlorine atom . The molecular structure is crucial for understanding the compound's reactivity and interactions.

Chemical Reactions Analysis

Chlorinated aromatic compounds can undergo various chemical reactions depending on the substituents and reaction conditions. The reaction of 3-chloro-1,3-diphenyl-1,2-propanedione with ortho-phenylenediamine in different solvents yields different products, demonstrating the medium effect on the reaction direction . This suggests that the reactivity of this compound could also be influenced by the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds are influenced by the presence of chlorine atoms and the overall molecular structure. Vibrational spectroscopic studies, such as FT-IR and FT-Raman, along with computational analysis, provide insights into the fundamental frequencies and vibrational patterns of molecules like (2,4,5-Trichlorophenoxy) Acetic acid . Additionally, electronic and optical properties, including absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, are important characteristics that can be studied using computational methods . These properties are essential for understanding the behavior of the compound in various environments and potential applications.

Scientific Research Applications

Dual Enzyme Inhibition and Pharmacological Properties

  • Laufer et al. (1994) identified a pyrrolizine derivative, 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid (ML 3000), as a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase enzymes. This compound demonstrated antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities in animal studies, without causing gastrointestinal damage (Laufer et al., 1994).

Synthesis and Chemical Reactions

  • Mahdi et al. (2011) explored the Friedel–Crafts acylation reaction of 2-(2-chlorophenyl) acetic acids using microwave heating, leading to higher yields compared to conventional heating methods. The study also found that reactions catalyzed by FeCl3 were less expensive and less toxic, producing pure ketones without the need for chromatographic purification (Mahdi et al., 2011).

Metallo-Pharmaceuticals and Biological Potential

  • Tahir et al. (2021) synthesized new Zn(II) carboxylates derived from 2-(3-chlorophenyl) acetic acid and evaluated their biological potential. These compounds showed significant interaction with DNA, CTAB, and demonstrated efficient antileishmanial activity. Molecular docking studies confirmed their partial intercalation with DNA (Tahir et al., 2021).

Structural and Spectroscopic Characterization

  • Prayzner et al. (1996) investigated 3,4-Diphenylpyrrole-2,5-dicarboxylic acid, which crystallizes as the acetic acid disolvate. The study provided insights into the hydrogen bonding involving carboxylic acid functional groups and acetic acid moieties (Prayzner et al., 1996).

Genotoxicity Evaluation

  • Heidemann et al. (1995) evaluated the genotoxic potential of [2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid (ML 3000) both in vitro and in vivo. The study concluded that ML 3000 did not increase gene mutation frequencies or cause structural chromosomal aberrations, suggesting no genotoxic potential (Heidemann et al., 1995).

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes for 2-[3-(3-chlorophenyl)phenyl]acetic Acid are yet to be determined.

Biochemical Pathways

Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities . This suggests that this compound may also have diverse molecular and cellular effects.

properties

IUPAC Name

2-[3-(3-chlorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-13-6-2-5-12(9-13)11-4-1-3-10(7-11)8-14(16)17/h1-7,9H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDAOVVUFQOVHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373892
Record name 2-[3-(3-chlorophenyl)phenyl]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

669713-83-1
Record name 3′-Chloro[1,1′-biphenyl]-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669713-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(3-chlorophenyl)phenyl]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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